Crystal Violet

描述

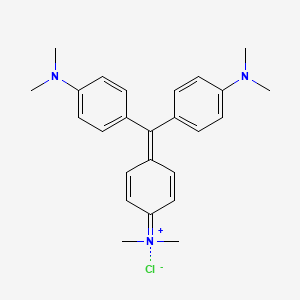

Crystal violet, also known as gentian violet or methyl violet 10B, is a triarylmethane dye widely used in various scientific and industrial applications. It is known for its vibrant purple color and is commonly used as a histological stain and in Gram’s method of classifying bacteria. This compound has antibacterial, antifungal, and anthelmintic properties, making it useful in medical and biological research .

准备方法

Synthetic Routes and Reaction Conditions: Crystal violet can be synthesized through several routes. One common method involves the reaction of dimethylaniline with phosgene to produce 4,4′-bis(dimethylamino)benzophenone (Michler’s ketone) as an intermediate. This intermediate is then reacted with additional dimethylaniline in the presence of phosphorus oxychloride and hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving 2 g of this compound in 20 ml of 95% ethyl alcohol. Separately, 0.8 g of ammonium oxalate monohydrate is dissolved in 80 ml of deionized water. These two solutions are then mixed to form the this compound stain .

化学反应分析

Types of Reactions: Crystal violet undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized, leading to the formation of colorless products.

Reduction: It can also be reduced under certain conditions.

Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Sodium hydroxide (NaOH) is commonly used in oxidation reactions involving this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) are often involved in substitution reactions.

Major Products:

Oxidation: The major product is a colorless compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted derivatives of this compound.

科学研究应用

Scientific Research Applications

1. Staining and Visualization Techniques

- Histological Staining : Crystal violet serves as a histological stain in various biological applications. It is particularly well-known for its role in Gram staining, which differentiates between Gram-positive and Gram-negative bacteria based on the structure of their cell walls. In this method, this compound stains the bacterial cells, allowing for their classification under a microscope .

- Cell Viability Assays : In cell biology, this compound is utilized to quantify cell proliferation and viability. It binds to DNA and cellular proteins, providing a means to assess cell density in culture. This application is crucial in experiments evaluating the effects of drugs on cell growth .

- DNA Gel Electrophoresis : As a nontoxic alternative to ethidium bromide, this compound can be employed as a DNA stain during gel electrophoresis. It allows for the visualization of DNA bands without the need for ultraviolet light, thus preventing potential DNA damage .

2. Environmental Applications

- Biodegradation Studies : Recent studies have identified bacterial strains capable of degrading this compound under various environmental conditions. For instance, Mycolicibacterium nivoides and Chryseobacterium sp. were shown to effectively decolorize this compound in laboratory settings. This research is significant for developing bioremediation strategies to treat dye-contaminated environments .

Industrial Applications

1. Textile and Paper Dyeing

This compound is widely used as a dye in the textile industry for coloring fabrics such as cotton and silk. It imparts a deep violet hue that is stable and vibrant. Additionally, it is used in inks for printing and writing instruments due to its strong color properties .

2. Chemical Indicator

The compound functions as a pH indicator, changing color from yellow to violet at a pH of approximately 1.6. This property makes it useful in various chemical applications where pH monitoring is essential .

Case Studies

1. Medical Case Report on Chemical Cystitis

A notable case involved the use of this compound dye instilled into the bladder of a patient to confirm the presence of a vesicovaginal fistula. The patient subsequently developed severe symptoms of chemical cystitis, including hematuria and abdominal pain. This case highlighted the potential adverse effects of this compound when used intravesically and led to recommendations against its use in such contexts due to toxicity concerns .

2. Colony Formation Assays in Cancer Research

In cancer research, this compound has been employed in colony formation assays to evaluate the effectiveness of anti-cancer agents like norcantharidin on tumor cells. The dye was used to stain colonies formed by treated cells, allowing researchers to quantify cell survival and proliferation rates effectively .

作用机制

Crystal violet exerts its effects primarily by binding to the DNA of target organisms, causing disruption, mutation, or inhibition of DNA replication. In aqueous solutions, this compound dissociates into positive and negative ions that penetrate the cell walls and membranes of both gram-positive and gram-negative bacteria . The dye forms an unionized complex with bacterial cells, leading to its antibacterial action .

相似化合物的比较

Crystal violet is part of a group of similar organic compounds used as pH indicators and dyes. Some of these compounds include:

Methyl Violet: Similar in structure and used for similar applications.

Gentian Violet: Often considered a synonym for this compound in Europe.

Basic Violet #3: Another name for this compound.

CI 42555: A chemical identifier for this compound.

Uniqueness: this compound is unique due to its broad range of applications, from biological staining to industrial dyeing, and its potent antibacterial and antifungal properties. Its ability to bind to DNA and disrupt cellular processes makes it particularly valuable in scientific research and medical applications.

生物活性

Crystal Violet (CV), also known as Gentian Violet, is a synthetic dye that has been widely used in various applications, including histological staining, as an antimicrobial agent, and in the textile industry. Its biological activity has been extensively studied, revealing both beneficial and harmful effects depending on the context of its use. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biodegradation capabilities, and implications for environmental sustainability.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antimicrobial Properties : CV has been shown to possess significant antimicrobial activity against a variety of pathogens. It disrupts bacterial cell membranes and inhibits nucleic acid synthesis, which is particularly effective against Gram-positive bacteria. Studies have demonstrated that CV can inhibit the growth of Staphylococcus aureus and other pathogenic bacteria through these mechanisms .

- Inhibition of Proline Uptake : In the context of Trypanosoma cruzi, the causative agent of Chagas disease, CV inhibits proline uptake by blocking the proline permease TcAAAP069. This inhibition affects the parasite's ability to infect host cells and undergo intracellular differentiation .

- Cellular Interaction : this compound interacts with cellular components leading to the formation of cell-associated products. Research indicates that different strains of bacteria modify CV at varying rates, which correlates with their pathogenic potential .

Biodegradation Studies

The environmental impact of this compound has prompted research into its biodegradation by various microorganisms. Several studies have identified bacterial and fungal strains capable of degrading CV effectively:

-

Bacterial Degradation : A study isolated several bacterial strains such as Mycolicibacterium nivoides, Chryseobacterium sp., and Stenotrophomonas maltophilia that demonstrated significant decolorization activity under various conditions. The degradation efficiency was influenced by factors such as temperature and pH . For instance:

- Chryseobacterium sp. showed higher degradation rates at 37 °C compared to 25 °C.

- Pseudomonas crudilactis exhibited optimal activity at pH 5, while Mycolicibacterium nivoides thrived at pH 8.

- Fungal Biodegradation : Research involving Trichoderma harzianum in dual-chamber microbial fuel cells indicated that fungal biomass could effectively degrade CV while simultaneously generating electricity, highlighting a potential bioremediation strategy .

Summary Table: Bacterial Strains for this compound Degradation

| Bacterial Strain | Optimal Temperature | Optimal pH | Degradation Rate |

|---|---|---|---|

| Mycolicibacterium nivoides | 37 °C | 8 | High |

| Chryseobacterium sp. | 37 °C | Variable | Very High |

| Pseudomonas crudilactis | 25 °C | 5 | Moderate |

| Stenotrophomonas maltophilia | 37 °C | Variable | High |

Case Studies

- Biodegradation in Textile Effluents : A study highlighted the effectiveness of isolated bacteria in degrading CV from textile effluents, demonstrating their potential for large-scale bioremediation processes . The findings support using these strains in treating industrial wastewater.

- Use in Blood Banks : Historically, CV was employed in blood banks to eliminate Trypanosoma cruzi, showcasing its utility in preventing transfusion-transmitted diseases .

- Yeast-Based Removal : Another study investigated the use of Saccharomyces cerevisiae for removing CV from aqueous solutions. The results indicated that yeast could effectively reduce CV concentration under optimized conditions (pH 7 and specific biomass concentrations) .

属性

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJXZNDDNMQXFV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N3.Cl, C25H30ClN3 | |

| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020653 | |

| Record name | Gentian Violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethyl-p-rosaniline chloride is a green to dark green powder. (NTP, 1992), Green powder, insoluble in water; [CAMEO] | |

| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gentian violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1974 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 86 °F (NTP, 1992), Very soluble in water, chloroform, In ethylene glycol methyl ether, 30 mg/mL; in ethanol, 30 mg/mL, Solubility (%): water 0.2-1.7; ethanol 3-14; acetone 0.4; chloroform 5.1; insoluble in xylene, In water, 4,000 mg/L at 25 °C | |

| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gentian Violet | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Pharmaceutical grades of Basic Violet 3 have been purified to reduce the heavy metal salt content below the limits of 10 ppm for arsenic and 30 ppm for lead. Although the term Gentian Violet is used, the structure given is for Basic Violet 3. | |

| Record name | Gentian Violet | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green powder or greenish, glistening pieces with metallic luster, Green powder, Bright blue-violet crystals | |

CAS No. |

548-62-9 | |

| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crystal violet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylrosanilinium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gentian violet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Crystal violet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gentian Violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[4,4'-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTIAN VIOLET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4Z741D6O5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentian Violet | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

419 °F (Decomposes) (NTP, 1992), 215 °C (decomposes) | |

| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gentian Violet | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Crystal Violet?

A1: this compound has a molecular formula of C25H30ClN3 and a molecular weight of 407.99 g/mol.

Q2: How is the structure of this compound characterized?

A2: this compound's structure has been investigated using spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD). FTIR reveals the presence of specific functional groups, while XRD provides insights into its crystalline structure. [, ]

Q3: How does this compound interact with biological systems?

A3: this compound exhibits strong interactions with negatively charged components of biological systems, such as the teichoic acids found in the cell walls of Gram-positive bacteria. This electrostatic interaction with the thick peptidoglycan layer is believed to be responsible for the retention of the this compound-iodine complex during Gram staining, resulting in the characteristic purple color. []

Q4: How is this compound used to assess biofilm formation?

A4: this compound staining is a common method for quantifying biofilm formation. The dye binds to the biofilm matrix, and the amount of bound dye, measured spectrophotometrically after extraction, correlates with the biofilm biomass. Researchers have explored improved dissolving solutions like MBDS to enhance the accuracy and reproducibility of this method. []

Q5: Can this compound be used for environmental remediation?

A5: Yes, this compound's adsorption properties have been explored for removing contaminants from water. Studies demonstrate its effectiveness in adsorbing onto various materials like modified red mud, Thalia dealbata-derived activated carbon, and plant cellulose waste. These findings highlight its potential in wastewater treatment, particularly for removing dyes. [, , ]

Q6: What factors influence this compound's adsorption capacity?

A6: Several factors influence this compound's adsorption efficiency, including pH, temperature, initial dye concentration, adsorbent dosage, and contact time. Research investigates the optimization of these parameters for maximizing dye removal from aqueous solutions. [, , ]

Q7: Does this compound exhibit photocatalytic activity?

A7: this compound can act as a photosensitizer in photocatalytic reactions. When exposed to light, it can generate reactive oxygen species (ROS) like singlet oxygen and superoxide radicals, which exhibit potent antimicrobial activity. [, ]

Q8: How is this compound used in photobactericidal applications?

A8: Researchers have developed photoactivatable polymers embedded with cadmium-free quantum dots and this compound. These materials demonstrate efficient bactericidal activity against antibiotic-resistant bacteria upon exposure to visible light. This synergistic approach holds promise for combating infections, particularly on surfaces and medical devices. []

Q9: What analytical techniques are used to quantify this compound?

A9: Several techniques are employed for this compound analysis, including UV/Vis spectrophotometry and High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). These methods allow for sensitive and accurate quantification of this compound and its metabolites in various matrices, including aquatic products. [, , ]

Q10: How do microorganisms interact with this compound?

A10: Some bacterial species, like Bacillus subtilis and Stenotrophomonas maltophilia, can degrade this compound. Studies have investigated the degradation pathways employed by these bacteria, revealing the breakdown of the dye into less harmful byproducts. [, ]

Q11: What factors affect the microbial degradation of this compound?

A11: The efficiency of microbial this compound degradation is influenced by factors such as dye concentration, pH, temperature, and the presence of other carbon and nitrogen sources. Understanding these parameters is crucial for optimizing bioremediation strategies using microorganisms. []

Q12: How does this compound's structure relate to its activity?

A12: The presence of dimethylamino groups in this compound's structure contributes to its cationic nature and its ability to interact with negatively charged molecules. Modifying these groups could alter its binding affinity and, consequently, its activity. [, ]

Q13: Can this compound be used in electrochemical applications?

A13: Yes, this compound exhibits interesting electrochemical behavior. Researchers have investigated its interactions with surfactants like Triton X-100 using cyclic voltammetry, revealing the influence of the surfactant's dissolved state on this compound's electrochemical properties. []

Q14: What are the historical milestones in this compound research?

A14: this compound's history is rich with discoveries. Its use as a biological stain, particularly in the Gram stain, revolutionized microbiology. More recently, research has expanded to explore its photocatalytic properties and potential in environmental remediation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。